molecular formula C19H16N4O2 B14354365 N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine CAS No. 90181-75-2

N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine

Cat. No.: B14354365
CAS No.: 90181-75-2
M. Wt: 332.4 g/mol
InChI Key: ZYKDAKMITACLQS-UHFFFAOYSA-N
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Description

N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method involves the reaction of oxadiazole derivatives with benzyl halides in the presence of a base such as potassium carbonate . The quinolin-8-yl group can be introduced through nucleophilic substitution reactions using quinoline derivatives . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl oxadiazole derivatives, while reduction can produce amine-functionalized oxadiazoles.

Scientific Research Applications

N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The quinolin-8-yl group can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the oxadiazole ring can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the quinolin-8-yl and oxadiazole moieties allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

90181-75-2

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-benzyl-5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C19H16N4O2/c1-2-6-14(7-3-1)12-21-19-23-22-17(25-19)13-24-16-10-4-8-15-9-5-11-20-18(15)16/h1-11H,12-13H2,(H,21,23)

InChI Key

ZYKDAKMITACLQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(O2)COC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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